N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Description
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide (commonly referred to as 5F-AB-FUPPYCA or AZ-037) is a synthetic cannabinoid receptor agonist (SCRA) characterized by a pyrazole core substituted with a 5-fluoropentyl chain, a 4-fluorophenyl group, and a valine-derived carboxamide side chain. Its structure represents a bioisosteric replacement of the indazole ring found in earlier SCRAs like PINACA and FUBINACA with a pyrazole scaffold, which may alter receptor binding kinetics and metabolic stability .
The compound has been mislabeled in online markets, often confused with structurally related isomers or indazole-based SCRAs such as 5F-PB-22 . Analytical characterization via chromatography, NMR, and mass spectrometry is critical to differentiate it from regioisomers and misrepresented compounds .
Properties
Molecular Formula |
C20H26F2N4O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28) |
InChI Key |
GSXRDTDYPSATDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr method involves condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For 5F-AB-FUPPYCA, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to form 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. Key conditions:
1,3-Dipolar Cycloaddition
Alternative routes use nitrile imines or diazoalkanes in cycloaddition reactions. For example, nitrilimine intermediates generated from hydrazonoyl halides react with acetylene derivatives to yield 3,5-disubstituted pyrazoles. This method offers superior regioselectivity for 1,3,4,5-tetrasubstituted pyrazoles but requires stringent anhydrous conditions.
Introduction of the 5-Fluoropentyl Chain
Alkylation at the pyrazole nitrogen is critical for CB1 receptor binding.
Alkylation with 5-Fluoropentyl Halides
The pyrazole intermediate (e.g., ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) is treated with 5-fluoropentyl bromide in the presence of a strong base:
- Base : Sodium hydride (1.1 equiv) in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 48-hour reaction time.
- Yield : 70–85% after column chromatography.
Regiochemical Control :
Alkylation predominantly occurs at the N1 position due to steric and electronic factors, though minor 2-alkylated byproducts (<5%) may form. Purification via flash chromatography (hexane/ethyl acetate, 80:20) isolates the desired 1-(5-fluoropentyl) regioisomer.
Attachment of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via two strategies:
Pre-functionalization Before Pyrazole Formation
Incorporating the 4-fluorophenyl group during the Knorr synthesis by starting with 3-(4-fluorophenyl)-1,3-diketones ensures direct substitution at the pyrazole C5 position.
Post-modification via Cross-coupling
For late-stage functionalization, Suzuki-Miyaura coupling employs:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Ligand : None required
- Base : K2CO3
- Conditions : 90°C in dioxane/water (4:1).
- Yield : 60–75%.
Amidation to Form the Carboxamide
Conversion of the ester to the carboxamide involves:
Ester Hydrolysis
Acid Chloride Formation
Coupling with L-Valinamide
The acid chloride reacts with L-valinamide (1-amino-3-methyl-1-oxobutan-2-amine):
- Base : Diisopropylethylamine (DIPEA).
- Coupling Agent : HATU (1.5 equiv).
- Solvent : Dimethylformamide (DMF).
- Yield : 60–90% after purification.
Analytical Validation
Chromatographic Data
| Parameter | Value | Source |
|---|---|---|
| HPLC Retention | 4.36–4.38 min (C18 column) | |
| Mobile Phase | Methanol/acetonitrile (50:50) |
Spectroscopic Characterization
- HRMS : m/z 393.1892 [M+H]+ (calc. 393.1901).
- 1H NMR (400 MHz, CDCl3): δ 8.24 (d, J = 8.2 Hz, 1H), 7.69 (d, J = 8.2 Hz, 1H), 4.21 (t, J = 7.1 Hz, 2H).
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the amino group to a nitro group.
Reduction: This reaction may involve the reduction of the carbonyl group to an alcohol.
Substitution: This reaction may involve the replacement of the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Pharmacological Research
5F-AB-FUPPYCA is primarily studied for its interactions with the endocannabinoid system. Its structure allows it to bind effectively to cannabinoid receptors CB1 and CB2, which are implicated in numerous physiological processes such as pain modulation, appetite regulation, and mood stabilization.
Therapeutic Potential
Research indicates that compounds like 5F-AB-FUPPYCA could be developed into therapeutic agents for conditions such as chronic pain, anxiety disorders, and appetite loss. The ability of synthetic cannabinoids to mimic natural cannabinoids makes them valuable in exploring new treatments for these conditions.
Case Studies
Several case studies have documented the effects of synthetic cannabinoids on human subjects. For instance:
- A study published in Clinical Toxicology highlighted cases of acute toxicity associated with synthetic cannabinoids, including 5F-AB-FUPPYCA, emphasizing the need for further research into safe therapeutic dosages and potential side effects .
- Another investigation focused on the pharmacodynamics of synthetic cannabinoids, noting that compounds like 5F-AB-FUPPYCA exhibited higher potency than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Toxicological Studies
The emergence of synthetic cannabinoids has raised significant concerns regarding their safety profiles. 5F-AB-FUPPYCA has been associated with various adverse effects, which are crucial for understanding its risk-benefit ratio.
Adverse Effects
Reports indicate that users of synthetic cannabinoids may experience severe psychological effects, including paranoia and hallucinations. The variability in potency and the presence of other synthetic compounds complicate the clinical picture .
Regulatory Implications
Due to its potential for abuse and associated health risks, 5F-AB-FUPPYCA has been subject to regulatory scrutiny. It was included in various drug control lists globally, reflecting concerns over its misuse .
Mechanism of Action
The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Regioisomers
Table 1: Key Structural Features of 5F-AB-FUPPYCA and Related Compounds
| Compound Name | Core Structure | Substituents (Position) | Key Differences |
|---|---|---|---|
| 5F-AB-FUPPYCA (AZ-037) | Pyrazole | 1-(5-fluoropentyl), 5-(4-fluorophenyl), 3-carboxamide | Reference compound |
| 3,5-AB-CHMFUPPYCA | Pyrazole | 1-(cyclohexylmethyl), 3-(4-fluorophenyl), 5-carboxamide | Cyclohexylmethyl vs. fluoropentyl chain |
| 5,3-AB-CHMFUPPYCA | Pyrazole | 1-(cyclohexylmethyl), 5-(4-fluorophenyl), 3-carboxamide | Regioisomer with swapped substituents |
| 3,5-5F-ADB-FUPPYCA | Pyrazole | 1-(5-fluoropentyl), 3-(4-fluorophenyl), 5-carboxamide | tert-Butyl side chain (vs. methyl) |
| 5F-ADB-PINACA | Indazole | 1-(5-fluoropentyl), 3-carboxamide | Indazole core (vs. pyrazole) |
Key Observations:
- Regioisomerism : 5F-AB-FUPPYCA and its regioisomers (e.g., 3,5-AB-CHMFUPPYCA ) differ in substituent positions on the pyrazole ring, leading to distinct chromatographic and spectroscopic profiles .
- Side Chain Modifications : The valine-derived side chain in 5F-AB-FUPPYCA (3-methyl) contrasts with the tert-butyl group in 3,5-5F-ADB-FUPPYCA , which may enhance metabolic resistance .
Pharmacological and Metabolic Considerations
Table 2: Pharmacological and Metabolic Profiles
| Compound Name | Receptor Affinity (CB1/CB2) | Metabolic Pathways | Detection Challenges |
|---|---|---|---|
| 5F-AB-FUPPYCA | Not yet reported | Likely hydrolysis by carboxylesterases | Mislabeling with indazole SCRAs |
| MDMB-4F-BINACA | High CB1 affinity | Carboxylesterase-mediated hydrolysis | Differentiation from fluorobutyl analogs |
| 5F-ADB-PINACA | Potent CB1 agonist | Oxidative metabolism (CYP450) | Structural similarity to other PINACAs |
Key Observations:
- Metabolism : Fluoropentyl chains (common in 5F-AB-FUPPYCA and MDMB-4F-BINACA ) are susceptible to carboxylesterase-mediated hydrolysis, influencing toxicity profiles .
- Receptor Interactions : Indazole-based SCRAs (e.g., 5F-ADB-PINACA ) generally exhibit higher CB1 potency than pyrazole analogs, though empirical data for 5F-AB-FUPPYCA remains pending .
Analytical Differentiation
- Chromatography : Regioisomers like 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA show distinct retention times in GC-MS and HPLC analyses .
- Spectroscopy : NMR and IR data reveal positional differences in fluorine and carboxamide substituents, aiding unambiguous identification .
- Crystallography : Crystal structure analysis resolves ambiguities in substituent positioning, particularly for chlorine-containing by-products observed during synthesis .
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide, commonly referred to as 5-Fluoro-AB-PINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. This article explores the biological activity of 5-Fluoro-AB-PINACA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Fluoro-AB-PINACA has the following chemical structure:
- Molecular Formula : C20H26F2N4O2
- Molecular Weight : 350.414 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H26F2N4O2 |
| Molecular Weight | 350.414 g/mol |
| InChI Key | YXNIPPRLYBQMKE-UHFFFAOYSA-N |
5-Fluoro-AB-PINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound's affinity for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. Studies indicate that it may exhibit a higher potency and efficacy in activating these receptors, leading to enhanced psychoactive effects.
Pharmacological Effects
Research has demonstrated that 5-Fluoro-AB-PINACA exhibits various biological activities:
- Psychoactive Effects : Similar to THC, this compound can induce euphoria, relaxation, and altered perception.
- Analgesic Properties : Some studies suggest potential analgesic effects through its action on cannabinoid receptors, which may modulate pain perception.
- Anti-inflammatory Effects : Evidence indicates that synthetic cannabinoids can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or multiple sclerosis.
Study on Cannabinoid Receptor Agonism
A study conducted by evaluated the binding affinity and efficacy of several synthetic cannabinoids, including 5-Fluoro-AB-PINACA. The findings indicated that this compound displayed a high binding affinity to CB1 receptors with an EC50 value in the low nanomolar range, suggesting potent agonistic activity.
Antinociceptive Activity
In a preclinical model assessing pain relief, 5-Fluoro-AB-PINACA demonstrated significant antinociceptive effects comparable to traditional analgesics. The compound was administered in varying doses, revealing dose-dependent analgesic properties that support its potential use in pain management therapies .
Toxicity and Safety Profile
While the psychoactive effects are well-documented, concerns regarding toxicity have been raised. A comparative analysis showed that 5-Fluoro-AB-PINACA exhibited higher toxicity levels than natural cannabinoids in certain animal models, necessitating further research into its safety profile .
Comparative Table of Biological Activities
| Activity Type | 5-Fluoro-AB-PINACA | Δ9-THC | Other Synthetic Cannabinoids |
|---|---|---|---|
| CB1 Affinity | High | Moderate | Varies |
| Psychoactive Effects | Strong | Strong | Varies |
| Analgesic Properties | Yes | Yes | Yes |
| Anti-inflammatory | Yes | Limited | Varies |
| Toxicity Level | Higher | Lower | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
